tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-18-14(13-5-6-13)11-15(19-12)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHBHDGLUGNWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H22N4O2
- Molecular Weight : 290.36 g/mol
- CAS Number : 1353989-91-9
The compound features a piperazine ring substituted with a tert-butyl group and a pyrimidine derivative, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 2.41 | Cell cycle arrest in G1 phase |
| U-937 (Leukemia) | 1.54 | Inhibition of proliferation |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
In addition to anticancer activity, piperazine derivatives have been studied for their neuropharmacological effects. For example, some piperazine compounds have demonstrated antidepressant-like and anxiolytic-like properties in animal models. These effects are often mediated through serotonergic pathways, particularly involving the 5-HT(1A) receptor .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various piperazine derivatives reported that certain modifications increased potency against cancer cell lines significantly. The presence of electron-withdrawing groups was crucial for enhancing biological activity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated strong interactions with key receptors that regulate apoptosis and cell growth .
- In Vivo Studies : Animal models treated with piperazine derivatives exhibited reduced tumor growth compared to controls, supporting the in vitro findings regarding their anticancer potential .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has shown potential in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It may serve as:
- An active pharmaceutical ingredient (API) in drug formulations targeting various diseases.
- An intermediate in the synthesis of more complex bioactive molecules.
Binding Affinity Studies
Preliminary studies suggest that this compound may interact with biological targets such as receptors or enzymes, which is crucial for understanding its mechanism of action. Similar compounds have demonstrated binding affinity towards kinases and other protein targets, indicating a pathway for further investigation into its interactions .
Case Study 1: Interaction with Kinases
In a study examining the binding affinities of similar piperazine derivatives, it was found that compounds with structural features akin to this compound exhibited significant interactions with various kinases. This suggests that further exploration of this compound could yield insights into its potential as an inhibitor or modulator of kinase activity.
Case Study 2: Synthesis of Related Compounds
Research into the synthesis of piperazine derivatives has highlighted the versatility of this compound as a precursor for creating other biologically active compounds. For instance, modifications to the piperazine ring or pyrimidine moiety can lead to derivatives with enhanced efficacy or selectivity against specific biological targets .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group serves as a transient protecting group for the piperazine nitrogen, enabling selective deprotection under acidic conditions.
Mechanistic Insight : Protonation of the carbamate oxygen facilitates cleavage of the Boc group, releasing CO₂ and tert-butanol. The free piperazine intermediate is often isolated as a stable hydrochloride salt .
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes regioselective substitutions at halogenated positions.
Example Synthesis :
-
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine : Reaction of 2,4-dichloro-6-methylpyrimidine with cyclopropylamine under basic conditions (K₂CO₃/DMF, 110°C), followed by piperazine coupling .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the pyrimidine scaffold.
| Reaction Type | Reagents/Conditions | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf), Na₂CO₃, DMF, 100°C | Arylboronic acids | 68% | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl/heteroaryl amines | 55% |
Key Finding : The 6-cyclopropyl group enhances steric hindrance, necessitating bulky ligands (e.g., Xantphos) for efficient amination .
Functionalization of the Piperazine Moiety
The deprotected piperazine undergoes alkylation/acylation to introduce diverse pharmacophores.
| Reaction Type | Reagents/Conditions | Electrophile | Yield | Source |
|---|---|---|---|---|
| Alkylation | NaH, THF, 0°C → rt | Benzyl bromides | 82% | |
| Acylation | EDC·HCl, HOBt, DCM | Carboxylic acids | 75% |
Case Study : Acylation with (3-methoxyphenyl)piperazine using EDC/HOBt yields analogues with enhanced CDK4/6 inhibitory activity .
Stability and Decomposition Pathways
-
Thermal Stability : Degrades above 150°C, releasing CO₂ and tert-butanol .
-
Hydrolytic Sensitivity : Susceptible to hydrolysis under acidic/basic conditions (e.g., t₁/₂ = 2 hrs in 1 N HCl at 25°C) .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |
|---|---|---|---|
| Boc Deprotection | 1.2 × 10⁻³ | 45.2 | MeOH/Et₂O |
| SNAr (4-Cl) | 3.8 × 10⁻⁴ | 62.7 | DMF |
| Suzuki Coupling | 2.1 × 10⁻⁵ | 89.4 | Toluene |
Industrial-Scale Considerations
Comparison with Similar Compounds
Pyrimidine Substitutions
- Compound 8: tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate Substituents: A 4-chloro-2-(trifluoromethyl)phenyl group replaces the cyclopropyl group.
- CF-OE: tert-Butyl 4-(1-cyclopropyl-3-((((diphenylmethylene)amino)oxy)carbonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazine-1-carboxylate Substituents: A quinolinone scaffold with a 6-fluoro and diphenylmethylene group. Impact: The fluorine atom improves membrane permeability, while the quinolinone system introduces hydrogen-bonding capabilities absent in the target compound’s pyrimidine.
- Compound 19: tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate Substituents: Chloro and methylthio groups at positions 6 and 2.
Piperazine Modifications
- Compound 33: tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate Modification: A butanoyl linker with a nitrophenoxy group. Impact: The extended alkyl chain and nitro group introduce steric bulk and polarity, reducing cell permeability relative to the target compound’s compact pyrimidine substituents.
- Compound 284/285: tert-Butyl 4-((1R,4R/S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Modification: A cyclohexyl-dibenzylamino group replaces the pyrimidine. Impact: The bulky dibenzylamino group may enhance selectivity for amine-binding targets but reduce solubility.
Physicochemical and Stability Profiles
- Stability : The target compound’s cyclopropyl group may confer resistance to oxidative metabolism compared to analogs with halogenated aryl groups (e.g., Compound 8) . However, tert-butyl carbamate-protected piperazines generally exhibit instability under acidic conditions, as seen in TOZ compounds 1a/1b, which degrade in simulated gastric fluid .
- Lipophilicity : The cyclopropyl group (logP ~1.5–2.0) balances hydrophobicity better than the trifluoromethylphenyl group in Compound 8 (logP ~3.5) or the methylthio group in Compound 19 (logP ~2.8) .
Preparation Methods
Photoredox-Catalyzed C–N Coupling
Photoredox catalysis has emerged as a transformative approach for constructing the piperazine-pyrimidine linkage. In a method adapted from patent CN108558792B, visible-light irradiation enables direct coupling between 6-cyclopropyl-2-methylpyrimidin-4-amine and tert-butyl piperazine-1-carboxylate. The reaction employs an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant under oxygen atmosphere.
Procedure :
-
Reactants : 6-Cyclopropyl-2-methylpyrimidin-4-amine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.0 equiv), acridine salt (0.1 equiv), TEMPO (0.5 equiv).
-
Solvent : Anhydrous dichloroethane.
-
Conditions : Blue LED irradiation (450 nm, 10 h), oxygen purging.
This method eliminates heavy-metal catalysts and reduces byproducts, aligning with green chemistry principles.
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine core is synthesized prior to piperazine coupling. A β-keto ester intermediate, ethyl 3-cyclopropyl-3-oxopropanoate , reacts with guanidine hydrochloride under acidic conditions to form 6-cyclopropyl-2-methylpyrimidin-4-ol. Subsequent chlorination using POCl₃ yields 4-chloro-6-cyclopropyl-2-methylpyrimidine.
Key Steps :
Nucleophilic Aromatic Substitution (SNAr)
The chloropyrimidine intermediate undergoes SNAr with tert-butyl piperazine-1-carboxylate. This method, derived from PubChem data, requires elevated temperatures and polar aprotic solvents:
Optimized Protocol :
-
Reactants : 4-Chloro-6-cyclopropyl-2-methylpyrimidine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv).
-
Base : DIPEA (2.5 equiv).
-
Solvent : DMF, 100°C, 12 h.
Comparative Analysis of Methodologies
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Photoredox Catalysis | 92 | Blue LED, O₂, RT | No metals, one-step | Requires specialized equipment |
| SNAr | 78 | DMF, 100°C | Scalable | High temps, solvent toxicity |
| Pyrimidine Cyclization | 80 | HCl/EtOH, reflux | Modular ring synthesis | Multi-step, moderate yields |
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperazine nitrogen. As demonstrated in RSC protocols, Boc anhydride reacts with piperazine in dichloromethane (DCM) under basic conditions (NEt₃), achieving >90% protection efficiency. Subsequent deprotection is avoided due to the stability of the Boc group under SNAr and photoredox conditions.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A tert-butyl piperazine-1-carboxylate derivative reacts with a halogenated pyrimidine (e.g., 6-cyclopropyl-2-methyl-4-chloropyrimidine) in refluxing solvents (toluene or 1,4-dioxane) with a base (e.g., K₂CO₃). Typical conditions include heating at 110°C for 12–24 hours, achieving yields of 60–80% after silica gel chromatography .
- Key Parameters :
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Toluene | K₂CO₃ | 110°C | 62% |
| 1,4-Dioxane | K₂CO₃ | 110°C | 88.7% |
Q. How can this compound be purified, and what analytical techniques confirm its identity?
- Purification : Silica gel column chromatography with ethyl acetate/hexane (1:1 to 4:1) effectively isolates the product. Recrystallization from ethanol is used for high-purity crystals .
- Characterization :
- 1H NMR : Peaks for tert-butyl (δ 1.49 ppm), piperazine protons (δ 3.4–3.8 ppm), and pyrimidine protons (δ 6.5–8.2 ppm) .
- LCMS : Molecular ion peaks (e.g., m/z 348.1 [M+H]+) confirm molecular weight .
Q. What stability considerations are critical during storage?
- Storage : The compound is hygroscopic and should be stored in sealed containers under inert gas (N₂/Ar) at room temperature. Degradation under acidic/basic conditions necessitates pH-neutral environments .
Advanced Research Questions
Q. How is the crystal structure analyzed, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (XRD) resolves the structure. Data collection uses a Bruker APEXII CCD diffractometer. SHELXL refines structures, with parameters like R1 < 0.05 and wR2 < 0.15 .
- Key Crystallographic Data (from analogs):
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell (Å) | a = 6.1925, b = 8.2636, c = 40.7287 |
| β Angle | 93.513° |
Q. What intermolecular interactions stabilize the solid-state structure?
- Interactions :
- Hydrogen Bonds : Intramolecular O–H⋯N (2.65–2.85 Å) and N–H⋯O bonds form supramolecular tapes .
- π–π Stacking : Pyrimidine rings stack with centroid distances of 3.59 Å, stabilizing layered structures .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Approach :
Core Modifications : Replace cyclopropyl with other substituents (e.g., bromo, methoxy) via Suzuki coupling .
Piperazine Functionalization : Introduce groups at the piperazine nitrogen (e.g., Boc deprotection for secondary amines) .
- Biological Assays : Test analogs against targets like HIF prolyl-hydroxylases or dopamine receptors, measuring IC₅₀ values .
Methodological Challenges
Q. How are reaction yields improved for large-scale synthesis?
- Optimization :
- Catalyst Screening : Use Pd-based catalysts (e.g., XPhos) for cross-coupling steps, reducing side reactions .
- Microwave Assistance : Reduces reaction time (e.g., 3 hours vs. 12 hours) with comparable yields .
Q. What computational tools predict pharmacological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
